molecular formula C10H18N2O3 B13774903 Methyl 3-(((tert-butylamino)carbonyl)amino)-2-butenoate CAS No. 64346-47-0

Methyl 3-(((tert-butylamino)carbonyl)amino)-2-butenoate

Cat. No.: B13774903
CAS No.: 64346-47-0
M. Wt: 214.26 g/mol
InChI Key: UXOROTUGAADVMK-VOTSOKGWSA-N
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Description

Methyl 3-(((tert-butylamino)carbonyl)amino)-2-butenoate is an organic compound that features a tert-butylamino group and a butenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(((tert-butylamino)carbonyl)amino)-2-butenoate typically involves the introduction of the tert-butylamino group into the butenoate ester. One common method is the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems. This method is efficient, versatile, and sustainable compared to traditional batch processes .

Industrial Production Methods

Industrial production methods for this compound often involve the use of zeolite catalysts for the direct amination of isobutylene. This process is preferred due to its efficiency and reduced waste production compared to other methods .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(((tert-butylamino)carbonyl)amino)-2-butenoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

Methyl 3-(((tert-butylamino)carbonyl)amino)-2-butenoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3-(((tert-butylamino)carbonyl)amino)-2-butenoate involves its interaction with specific molecular targets and pathways. The tert-butylamino group plays a crucial role in its reactivity and interactions with other molecules. The compound’s effects are mediated through its ability to form covalent bonds and participate in various chemical reactions .

Comparison with Similar Compounds

Properties

CAS No.

64346-47-0

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

methyl (E)-3-(tert-butylcarbamoylamino)but-2-enoate

InChI

InChI=1S/C10H18N2O3/c1-7(6-8(13)15-5)11-9(14)12-10(2,3)4/h6H,1-5H3,(H2,11,12,14)/b7-6+

InChI Key

UXOROTUGAADVMK-VOTSOKGWSA-N

Isomeric SMILES

C/C(=C\C(=O)OC)/NC(=O)NC(C)(C)C

Canonical SMILES

CC(=CC(=O)OC)NC(=O)NC(C)(C)C

Origin of Product

United States

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